2-Amino-1-phenylethanol hydrochloride
Overview
Description
2-Amino-1-phenylethanol is an amine with a structure similar to neurotransmitters like dopamine . It is an intermediate in the manufacturing of pressor amines . The sulfate salt is used as a topical vasoconstrictor .
Synthesis Analysis
The synthesis of 2-Amino-1-phenylethanol involves the chiral oxazaborolidine catalyzed reduction of phenacyl chloride followed by amination of the chloro alcohol product .Molecular Structure Analysis
The molecular formula of 2-Amino-1-phenylethanol is C8H11NO . Its molecular weight is 137.18 . The linear formula is NH2CH2CH(OH)C6H5 .Chemical Reactions Analysis
The compound is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry.Physical and Chemical Properties Analysis
2-Amino-1-phenylethanol is a solid with a melting point of 56-58 °C and a boiling point of 160 °C/17 mmHg . It has a density of 1.0630 and a refractive index of 1.558-1.56 .Scientific Research Applications
Conformational Analysis and Spectroscopy
Shape and Spectroscopic Studies : Melandri, Ragno, and Maris (2009) conducted a free jet microwave absorption study on 2-amino-1-phenylethanol, revealing the presence of multiple conformers stabilized by intramolecular hydrogen bonds. This research highlights the molecular structure and stability of this compound (Melandri, Ragno, & Maris, 2009).
Spectroscopic and Molecular Docking Study : Subashini and Periandy (2016) performed an extensive spectroscopic investigation (FT-IR, FT-Raman, NMR, UV) on (R)-2-Amino-1-Phenylethanol, along with molecular docking, indicating its potential as an antibacterial agent against Bacteroides fragilis (Subashini & Periandy, 2016).
Chemical Synthesis and Catalysis
Enantioselective Syntheses : Tanielyan et al. (2006) developed two enantioselective methods for synthesizing 2-amino-1-phenylethanol, demonstrating its importance in the synthesis of chiral compounds (Tanielyan, Marin, Alvez, & Augustine, 2006).
Use in Asymmetric Michael Addition Reactions : Prabagaran and Sundararajan (2002) reported the use of a chiral La–Na aminodiolate catalyst involving 2-amino-1-phenylethanol for asymmetric Michael addition reactions, highlighting its role in asymmetric catalysis (Prabagaran & Sundararajan, 2002).
Bioengineering and Microbial Production
Microbial Production of 2-Phenylethanol : Hassing et al. (2019) demonstrated the metabolic engineering of Saccharomyces cerevisiae for improved de novo 2-phenylethanol production, linking central carbon and aromatic amino acid metabolisms (Hassing, de Groot, Marquenie, Pronk, & Daran, 2019).
Escherichia coli Production of 2-Phenylethanol : Kang, Zhang, Du, and Chen (2014) engineered Escherichia coli for 2-phenylethanol production from glucose, highlighting the compound's importance in bioengineering (Kang, Zhang, Du, & Chen, 2014).
Pharmaceutical and Chemical Applications
Synthesis of Thiazolidinones : Chate, Tathe, Nagtilak, Sangle, and Gill (2016) developed a method involving 2-amino-1-phenylethanone hydrochloride for the synthesis of thiazolidinones, indicating its utility in pharmaceutical synthesis (Chate, Tathe, Nagtilak, Sangle, & Gill, 2016).
Development of β2-Adrenoceptor Agonists : Ge et al. (2018) synthesized a series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists, demonstrating its potential in drug development (Ge, Mo, Xing, Ji, Zhao, Chen, He, Chen, Xing, Li, Zhao, Li, Yan, Woo, Zhang, Lin, Pan, & Cheng, 2018).
Mechanism of Action
Target of Action
2-Amino-1-phenylethanol hydrochloride, also known as Phenylethanolamine, primarily targets the β2-adrenoceptor . The β2-adrenoceptor is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac function .
Mode of Action
Phenylethanolamine interacts with its target, the β2-adrenoceptor, in a similar manner to other trace phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It acts as a β-arrestin-biased agonist , meaning it preferentially activates β-arrestin-dependent signaling pathways over G protein-dependent pathways . This selective modulation of GPCR signal transduction can enhance desirable signals to produce therapeutic effects while suppressing undesirable signals .
Biochemical Pathways
The interaction of Phenylethanolamine with the β2-adrenoceptor triggers a cascade of biochemical reactions. The β-arrestin-biased agonism leads to the desensitization of GPCRs . This modulation of signal transduction affects various downstream effects, altering cellular responses.
Pharmacokinetics
The pharmacokinetics of Phenylethanolamine, after intravenous administration to dogs, were found to follow the “two-compartment model”, with T1/2 (α) ≃ 6.8 mins and T1/2 (β) ≃ 34.2 mins . The “plasma half-life” of Phenylethanolamine was therefore about 30 minutes . This suggests that the compound is rapidly distributed and eliminated, impacting its bioavailability.
Result of Action
Phenylethanolamine has strong cardiovascular activity . As a β-arrestin-biased agonist of the β2-adrenoceptor, it can modulate GPCR signal transduction in a way that enhances signals producing therapeutic effects . .
Action Environment
The action of Phenylethanolamine can be influenced by environmental factors such as the solvent used. For instance, the optical resolution of 2-amino-1-phenylethanol was found to be controlled by the solvent, with different solvents leading to the resolution of different enantiomers . This suggests that environmental factors can significantly influence the action, efficacy, and stability of Phenylethanolamine.
Safety and Hazards
Future Directions
The optical resolution of 2-amino-1-phenylethanol by the solvent switch method was investigated using dehydroabietic acid (DAA), a natural chiral acid obtained as one of the main components of disproportionated rosin . This could open up new avenues for the efficient and green synthesis of chiral α-methylbenzylamine and α-phenylethanol .
Biochemical Analysis
Biochemical Properties
2-Amino-1-phenylethanol hydrochloride interacts with various enzymes and proteins. It is known to have strong cardiovascular activity . The compound is a weak base, capable of reacting with acids to form salts .
Cellular Effects
It has been suggested that it may have an impact on α- and β-adrenergic receptors .
Molecular Mechanism
It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Properties
IUPAC Name |
2-amino-1-phenylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963403 | |
Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-43-7 | |
Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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